(1-Benzofuran-2-ylmethyl)(methyl)amine
Description
(1-Benzofuran-2-ylmethyl)(methyl)amine is a secondary amine featuring a benzofuran moiety linked to a methylamine group via a methylene bridge. The benzofuran core consists of a fused benzene and furan ring, contributing aromaticity and electronic effects that influence reactivity and interactions. For example, compounds like 2-MAPB (1-(Benzofuran-2-yl)-N-methylpropan-2-amine) share structural similarities and have been analyzed for pharmacological activity .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDRTMPENQTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-2-ylmethyl)(methyl)amine typically involves the reaction of benzofuran derivatives with methylamine. One common method includes the alkylation of benzofuran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of (1-Benzofuran-2-ylmethyl)(methyl)amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product .
Types of Reactions:
Oxidation: (1-Benzofuran-2-ylmethyl)(methyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of (1-Benzofuran-2-ylmethyl)(methyl)amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(1-Benzofuran-2-ylmethyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of (1-Benzofuran-2-ylmethyl)(methyl)amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Benzofuran-Amines
Research Findings and Implications
- Pharmacological Potential: Benzofuran-amines like 2-MAPB exhibit psychoactive properties, suggesting that the target compound may interact with neurotransmitter systems, though specific studies are lacking .
- CO₂ Capture : While MDEA’s amine functionality is optimized for CO₂ adsorption, benzofuran-amines’ aromaticity could be leveraged for dual-function materials (e.g., adsorptive and catalytic) .
Biological Activity
(1-Benzofuran-2-ylmethyl)(methyl)amine , also known by its CAS numbers 34900-01-1 and 74377-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and applications in various fields.
Chemical Structure and Properties
The compound consists of a benzofuran moiety attached to a methylamine group, which influences its chemical behavior and biological interactions. The structural formula can be represented as follows:
This structure is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (1-benzofuran-2-ylmethyl)(methyl)amine. For instance, it has shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings indicate that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
The mechanism by which (1-benzofuran-2-ylmethyl)(methyl)amine exerts its biological effects primarily involves:
- Receptor Binding : The compound interacts with specific receptors in microbial cells, inhibiting their growth.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of pathogens.
This dual mechanism enhances its potential as a therapeutic agent against resistant strains of bacteria and fungi .
Study on Antimicrobial Efficacy
In a controlled study examining various monomeric alkaloids, (1-benzofuran-2-ylmethyl)(methyl)amine demonstrated significant antimicrobial activity compared to other tested compounds. The study utilized standard microbiological techniques to determine MIC values against both Gram-positive and Gram-negative bacteria.
Results Summary
The results indicated that the compound's efficacy varied across different microorganisms, with particular strength against E. coli and C. albicans. This suggests a potential application in treating infections caused by these pathogens .
Pharmacological Applications
The compound has been explored for its pharmacological properties beyond antimicrobial activity. Research indicates potential applications in:
- Neuropharmacology : Investigating its effects on neurotransmitter systems.
- Cancer Therapy : Preliminary studies suggest it may inhibit tumor cell proliferation through specific signaling pathways.
These applications highlight the versatility of (1-benzofuran-2-ylmethyl)(methyl)amine in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-Benzofuran-2-ylmethyl)(methyl)amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzofuran derivatives. For example, cyclization of 2-aminobenzofuran intermediates with methylating agents (e.g., methyl iodide) under controlled conditions. Catalysts like palladium or copper complexes may enhance yield, while solvents such as dichloromethane or THF are selected for solubility. Temperature (60–100°C) and inert atmospheres (N₂/Ar) prevent side reactions .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of benzofuran precursor to methylating agent) and reaction time (6–12 hours) to maximize purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing (1-Benzofuran-2-ylmethyl)(methyl)amine?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., C-N stretch at ~1031 cm⁻¹, amine N-H stretch at ~3395 cm⁻¹) .
- Elemental Analysis : Quantify nitrogen content (expected ~10–12 wt.%) to confirm amine incorporation .
- NMR : ¹H NMR (δ 2.3–2.5 ppm for methylamine protons; δ 6.5–7.5 ppm for benzofuran aromatic protons) and ¹³C NMR for structural confirmation .
Q. What are the common chemical reactions of (1-Benzofuran-2-ylmethyl)(methyl)amine, and how are they mechanistically rationalized?
- Methodological Answer :
- Oxidation : Use KMnO₄/CrO₃ to convert the methylamine group to a nitro or carbonyl derivative. Monitor pH (acidic conditions favor oxidation) .
- Reduction : NaBH₄ or LiAlH₄ reduces the benzofuran ring (e.g., saturation of the furan ring) under anhydrous conditions .
- Substitution : Electrophilic substitution (e.g., bromination at the benzofuran 5-position) using Br₂/FeBr₃. Kinetic vs. thermodynamic control determines regioselectivity .
Advanced Research Questions
Q. How can computational tools like SHELX and ORTEP-3 aid in crystallographic analysis of (1-Benzofuran-2-ylmethyl)(methyl)amine derivatives?
- Methodological Answer :
- SHELX : Refine X-ray diffraction data (e.g., space group determination, thermal displacement parameters). Use SHELXL for high-resolution refinement of H-atom positions .
- ORTEP-3 : Generate 3D molecular graphics to visualize bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Q. What strategies improve CO₂ adsorption capacity in amine-functionalized materials inspired by (1-Benzofuran-2-ylmethyl)(methyl)amine?
- Methodological Answer :
- Impregnation : Immobilize the amine onto mesoporous carbon (MC) via wet impregnation. Optimize amine loading (e.g., 23–50 wt.%) to balance pore filling and active sites .
- Characterization : Use BET to measure surface area reduction (e.g., from 356 m²/g to 200 m²/g post-impregnation) and FTIR to confirm amine retention .
- Performance : At 5 psi CO₂ pressure, amine-MC composites achieve ~2.6 mmol/g adsorption via chemisorption (amine-CO₂ carbamate formation) and physisorption .
Q. How can chiral resolution of (1-Benzofuran-2-ylmethyl)(methyl)amine derivatives be achieved for pharmacological studies?
- Methodological Answer :
- Chiral Synthesis : Start from (R)-phenylglycinol to introduce chirality. Use sulfuric acid in methanol for salt formation, enhancing crystallinity for enantiomeric separation .
- HPLC : Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Optimize flow rate (1 mL/min) and temperature (25°C) for baseline resolution .
Q. What in vitro assays are suitable for evaluating the bioactivity of (1-Benzofuran-2-ylmethyl)(methyl)amine derivatives?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus/E. coli). Use 96-well plates with 0.1–100 µg/mL compound concentrations .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or Western blotting for apoptosis markers (e.g., caspase-3 activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
